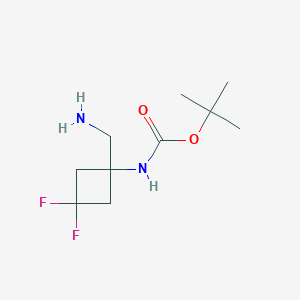

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Descripción general

Descripción

Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is commonly used in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be cleaved under anhydrous acidic conditions .Aplicaciones Científicas De Investigación

Peptide Synthesis

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine: is commonly used in peptide synthesis . The Boc group serves as a protective group for the amino function during the synthesis process, preventing unwanted side reactions. Its stability under various conditions makes it an ideal choice for synthesizing complex peptides.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of small molecule drugs . Its difluorocyclobutane core can be incorporated into drug molecules, providing increased metabolic stability and unique pharmacokinetic properties.

Organic Synthesis

This compound finds its application in organic synthesis, where the Boc-protected amine can undergo various organic reactions without deprotection . This is particularly useful in multi-step synthetic routes where the amine functionality needs to be preserved until a later stage.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in mass spectrometry or chromatography to help identify or quantify amines and other related compounds in complex mixtures.

Each of these applications demonstrates the versatility and importance of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine in scientific research, highlighting its role in advancing various fields of study. The Boc group, in particular, is a pivotal feature that allows for the compound’s widespread use across different disciplines .

Mecanismo De Acción

Target of Action

It’s known that boc-protected amines, such as this compound, are often used in the synthesis of peptides . Therefore, it’s possible that the compound could interact with various biological targets depending on the specific peptide being synthesized.

Mode of Action

The compound “1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions , allowing the amine to interact with its targets.

Biochemical Pathways

The specific biochemical pathways affected by “1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine” would depend on the specific peptide being synthesized. The boc group itself is involved in the synthesis of boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Result of Action

The result of the action of “1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine” would depend on the specific peptide being synthesized and its biological targets. The cleavage of the boc group under anhydrous acidic conditions would result in the release of the protected amine, allowing it to interact with its targets.

Action Environment

The action of “1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine” can be influenced by various environmental factors. For example, the Boc group is stable towards most nucleophiles and bases , but can be cleaved under anhydrous acidic conditions . Therefore, the pH and the presence of water can significantly influence the compound’s action. Additionally, the presence of certain catalysts can facilitate the protection and deprotection of amines .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZDIJQVDKWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)